molecular formula C13H12BFO3 B566822 2-Benzyloxy-3-fluorophenylboronic acid CAS No. 1256355-53-9

2-Benzyloxy-3-fluorophenylboronic acid

Cat. No.: B566822
CAS No.: 1256355-53-9
M. Wt: 246.044
InChI Key: BLCQROGHALPIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyloxy-3-fluorophenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The presence of both benzyloxy and fluorine substituents on the phenyl ring of this compound imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

The primary target of 2-Benzyloxy-3-fluorophenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis to create carbon-carbon bonds .

Mode of Action

The this compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers its organic group to the palladium catalyst . This occurs after the oxidative addition phase, where the palladium catalyst forms a bond with an electrophilic organic group .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by this compound, is part of a broader biochemical pathway involving the formation of carbon-carbon bonds . The product of this reaction can then participate in further biochemical reactions, depending on the specific organic groups involved .

Pharmacokinetics

The compound’s use in suzuki–miyaura coupling reactions suggests that it is relatively stable and readily prepared .

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds, with potential applications in various fields such as pharmaceuticals and materials science .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyloxy-3-fluorophenylboronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2-benzyloxy-3-fluorophenyl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) in an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automation can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyloxy-3-fluorophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-Benzyloxy-3-fluorophenylboronic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Benzyloxy-3-fluorophenylboronic acid is unique due to the presence of both benzyloxy and fluorine substituents, which enhance its reactivity and make it suitable for a wider range of applications compared to its analogs.

Properties

IUPAC Name

(3-fluoro-2-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-12-8-4-7-11(14(16)17)13(12)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCQROGHALPIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)F)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681879
Record name [2-(Benzyloxy)-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-53-9
Record name [2-(Benzyloxy)-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.